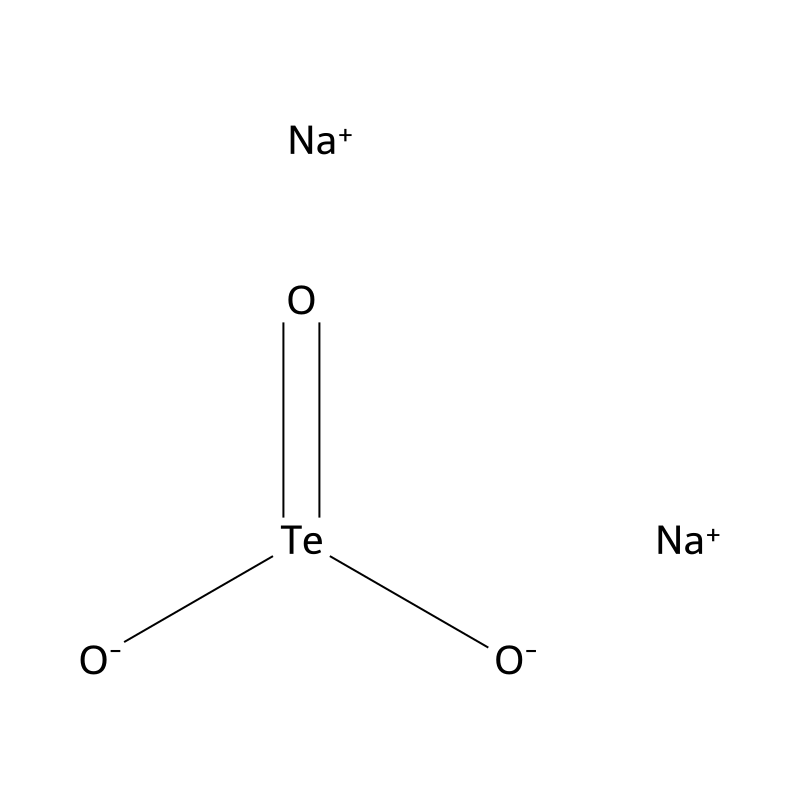Sodium tellurite
Na2O3Te

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Na2O3Te
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Slightly sol in cold water; sol in hot wate
Synonyms
Canonical SMILES
Antimicrobial Properties
Sodium tellurite exhibits antimicrobial properties against various bacteria and fungi, including Mycobacterium tuberculosis and Candida albicans. Research suggests that it disrupts the cell membrane and interferes with their metabolic processes [1]. This property makes it a valuable tool for studying antibiotic resistance and developing new antimicrobial strategies [2].
[1] A study published in the journal "Antimicrobial Agents and Chemotherapy" demonstrates the effectiveness of sodium tellurite against Mycobacterium tuberculosis
[2] Research published in "Frontiers in Microbiology" explores the potential of sodium tellurite to enhance the efficacy of conventional antibiotics against Candida albicans
Oxidative Stress Studies
Sodium tellurite can induce oxidative stress in cells, making it a valuable tool for studying the cellular response to free radicals and reactive oxygen species. This is relevant for understanding various diseases associated with oxidative stress, such as neurodegenerative disorders and cancer [3, 4].
[3] A study published in "Free Radical Biology & Medicine" investigates the role of oxidative stress induced by sodium tellurite in the development of neurodegenerative diseases
[4] Research published in "Cancer Research" explores the potential of sodium tellurite to induce cell death in cancer cells through oxidative stress mechanisms
Material Science Research
Sodium tellurite plays a role in material science research due to its unique properties. It is used in the synthesis of various materials with potential applications in electronics, photovoltaics, and catalysis [5, 6].
[5] Research published in "ACS Applied Materials & Interfaces" explores the use of sodium tellurite in the synthesis of tellurium nanowires for potential electronic applications
Sodium tellurite is an inorganic compound with the formula . It appears as a white, water-soluble solid and is recognized as a weak reducing agent. This compound is primarily utilized as an intermediate in the extraction of tellurium from copper anode slimes, where it serves as a precursor to elemental tellurium . The tellurite ion, , is structurally similar to the sulfite and selenite ions, featuring a pyramidal geometry with tellurium at the center .
- Formation from Tellurous Acid:This reaction illustrates the conversion of tellurium dioxide in a basic medium to form the tellurite ion .
- Electrolysis:
During electrolysis of sodium tellurite solutions, purified tellurium can be obtained:- Anode Reaction:
- Cathode Reaction:
- Anode Reaction:
- Reduction and Oxidation:
Sodium tellurite can act both as a weak oxidizing agent and a weak reducing agent, allowing it to participate in various redox reactions .
The primary method for synthesizing sodium tellurite involves roasting copper anode slimes with sodium carbonate and oxygen. This process produces sodium tellurite alongside other byproducts. The general reaction can be represented as follows:
This synthesis typically occurs at elevated temperatures (400–500 °C) .
Sodium tellurite has several applications across different fields:
- Corrosion Resistance: It enhances the corrosion resistance of electroplated nickel layers and is used for creating black or blue-black coatings on metals such as iron, steel, aluminum, and copper .
- Microbiology: As mentioned earlier, it serves as a selective agent in bacterial growth media .
- Chemical Synthesis: Sodium tellurite is employed in organic synthesis and as a reagent in various
Studies on sodium tellurite's interactions primarily focus on its toxicological effects and its role in microbiology. The compound is known to cause oxidative stress in cells and may lead to mutations upon exposure. Understanding these interactions is crucial for safety protocols when handling sodium tellurite in laboratory settings .
Sodium tellurite shares similarities with other compounds containing chalcogen elements such as sulfur and selenium. Below are some comparable compounds:
| Compound | Formula | Properties | Unique Features |
|---|---|---|---|
| Sodium Selenite | Water-soluble; weak oxidizing agent | Used in selenium supplementation | |
| Sodium Sulfite | Water-soluble; reducing agent | Commonly used as a preservative | |
| Sodium Tellurate | Water-soluble; stronger oxidizing agent | More reactive than sodium tellurite |
Sodium tellurite is unique due to its specific applications in microbiology and its dual role as both a weak reducing and oxidizing agent. Its toxicity profile also distinguishes it from similar compounds, necessitating careful handling .
Physical Description
Color/Form
White powde
UNII
Related CAS
GHS Hazard Statements
H300 (23.88%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (76.12%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (77.61%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (17.91%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (59.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Mechanism of Action
Pictograms

Acute Toxic








